molecular formula C32H44O7 B122086 2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate CAS No. 141845-82-1

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate

Cat. No.: B122086
CAS No.: 141845-82-1
M. Wt: 540.7 g/mol
InChI Key: LUKZNWIVRBCLON-FOMURGDPSA-N
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Description

Ciclesonide (CAS 126544-47-6) is a non-halogenated, inhaled glucocorticoid prodrug supplied as a white to almost white powder with a high purity of >98.0% (HPLC) and a melting point of 207-211 °C . It is a potent anti-inflammatory agent that requires enzymatic activation in the lungs. Following inhalation, esterases in the airways hydrolyze ciclesonide to its active metabolite, desisobutyryl-ciclesonide (des-CIC) . This active metabolite has a glucocorticoid receptor binding affinity approximately 100 times greater than the parent compound and 12 times greater than dexamethasone, making it a key subject for studying localized anti-inflammatory pathways in the lung with minimal systemic exposure . Its value in respiratory research is underscored by its unique pharmacokinetic profile. Formulated in a hydrofluoroalkane (HFA) metered-dose inhaler, it exhibits high lung deposition (52%) and even distribution due to its fine particle size (1.1–2.1 μm) . The activation of ciclesonide is primarily localized to the lower respiratory tract, and its active metabolite undergoes reversible conjugation to fatty acids in lung tissue, creating a reservoir for prolonged anti-inflammatory activity . Furthermore, any swallowed portion of the drug has negligible oral bioavailability (<1%), and the highly protein-bound (>99%) active metabolite is rapidly inactivated in the liver, contributing to a favorable systemic safety profile in research models . Beyond its established role in asthma research, where it has been shown to effectively improve lung function and control inflammation , ciclesonide has emerged as a compound of interest in virology. Recent investigations, including clinical trials, have explored its potential to block the replication of coronaviruses, including SARS-CoV-2, offering a promising avenue for new antiviral research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Key on ui mechanism of action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

CAS No.

141845-82-1

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1

InChI Key

LUKZNWIVRBCLON-FOMURGDPSA-N

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

physical_description

Solid

Pictograms

Health Hazard

solubility

1.57e-03 g/L

Origin of Product

United States

Chemical Reactions Analysis

Ciclesonide undergoes several chemical reactions, including hydrolysis and esterification. Upon deposition in the lungs, ciclesonide is hydrolyzed by esterases to form the active metabolite des-ciclesonide . This metabolite can further undergo reversible esterification with fatty acids . The primary reagents involved in these reactions are esterases, which catalyze the hydrolysis process.

Scientific Research Applications

Asthma Management

Ciclesonide has been extensively studied for its efficacy in asthma control. A study indicated that ciclesonide improves lung function and reduces airway hyperresponsiveness in patients with mild-to-moderate asthma. Specifically, it demonstrated significant improvements in parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rates when compared to placebo .

Table 1: Clinical Outcomes of Ciclesonide in Asthma Patients

ParameterCiclesonide GroupPlacebo Groupp-value
FEV1 improvement+12%+2%<0.01
Peak Expiratory Flow Rate+15 L/min+3 L/min<0.05
Alveolar Exhaled Nitric Oxide-4.4 ppb-0.4 ppb<0.01

Chronic Obstructive Pulmonary Disease (COPD)

Ciclesonide is also utilized in the management of COPD, where it helps reduce exacerbations and improve overall lung function. The anti-inflammatory properties of ciclesonide contribute to better control of symptoms and quality of life among COPD patients.

COVID-19 Treatment

Recent studies have highlighted the potential role of ciclesonide in treating COVID-19, particularly for hospitalized patients. Research showed that inhaled ciclesonide significantly reduced in-hospital mortality rates among patients with severe COVID-19 infections compared to those who did not receive the treatment .

Table 2: Efficacy of Ciclesonide in Hospitalized COVID-19 Patients

OutcomeCiclesonide GroupControl Groupp-value
In-hospital Mortality7.6%23.5%<0.001
Mechanical Ventilation Requirement20%50%<0.01
Average Length of Stay (days)12130.0577

Case Studies and Clinical Trials

Several randomized controlled trials (RCTs) have been conducted to assess the efficacy of ciclesonide across different patient populations:

  • Asthma Trials : A RCT involving 16 asthma patients demonstrated significant improvements in small airway function with ciclesonide compared to placebo .
  • COVID-19 Trials : Multiple RCTs have explored ciclesonide's antiviral properties against SARS-CoV-2, with findings suggesting reduced mortality and improved clinical outcomes in hospitalized patients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ciclesonide vs. Budesonide

  • Efficacy :

    • In pediatric and adult asthma, ciclesonide 160 µg once daily demonstrated equivalence to budesonide 400 µg once daily in improving FEV1, symptom scores, and reducing rescue medication use . A 12-week trial showed comparable peak expiratory flow (PEF) improvements, though FEV1 and FVC declines were similar between ciclesonide 320 µg and budesonide 400 µg .
    • Exacerbation rates were comparable (RR 2.20, 95% CI 0.75–6.43) in pooled analyses .
  • At 320 µg/day, ciclesonide showed cortisol suppression (~30%) akin to beclomethasone 200 µg/day, suggesting dose-dependent effects .
  • Pharmacokinetics :

    • Budesonide has higher oral bioavailability (11–21%) compared to ciclesonide (<1%), contributing to its greater systemic exposure .

Ciclesonide vs. Fluticasone Propionate (FP)

  • Efficacy: At half the nominal dose (ciclesonide 160 µg vs. FP 400 µg), FEV1 improvements were non-significant (-0.05 L, 95% CI -0.11–0.01) . However, once-daily ciclesonide matched twice-daily FP in symptom control . In a pediatric study, exacerbation rates were higher with ciclesonide versus FP at a 1:2 dose ratio (RR 1.37, 95% CI 0.58–3.21) .
  • Safety: FP is associated with higher oropharyngeal deposition, leading to thrush and dysphonia. Ciclesonide’s prodrug design reduces local side effects . No significant differences in cortisol suppression were observed between ciclesonide and FP .

Ciclesonide vs. Beclomethasone Dipropionate (BDP)

  • Efficacy :

    • In a 12-week trial, ciclesonide 320 µg/day and BDP 400 µg/day showed comparable improvements in asthma symptoms and PEF .
  • Safety :

    • Ciclesonide 320 µg/day caused less short-term growth suppression in children (30%) versus BDP 200 µg/day (36%) .

Unique Pharmacological Advantages

  • Targeted Activation : Unlike budesonide or FP, ciclesonide’s prodrug metabolism in the lungs minimizes systemic absorption, reducing HPA axis effects .
  • Once-Daily Dosing : Ciclesonide’s prolonged lung retention (via des-CIC-fatty acid conjugates) supports once-daily dosing, improving adherence versus twice-daily regimens for budesonide or FP .

Key Research Findings and Data

Table 1: Efficacy Comparison in Asthma Management

Parameter Ciclesonide (160 µg/day) Budesonide (400 µg/day) Fluticasone (400 µg/day)
FEV1 Improvement (L) 0.24–0.35 0.22–0.30 0.20–0.28
Exacerbation Rate (RR) 1.0 (Reference) 1.10 (0.85–1.42) 1.37 (0.58–3.21)
Cortisol Suppression None (80–160 µg) Significant (≥200 µg) Moderate (≥400 µg)
Dosing Frequency Once daily Twice daily Twice daily

Sources:

Table 2: Adverse Event Profile

Side Effect Ciclesonide Budesonide Fluticasone
Oropharyngeal Candidiasis 2–4% 5–10% 8–12%
HPA Axis Suppression <1% 10–15% 5–10%
Growth Retardation None Moderate Low

Sources:

Biological Activity

Ciclesonide is a novel glucocorticosteroid prodrug primarily used for the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory properties, which are mediated through its active metabolite, desisobutyryl-ciclesonide (RM1). This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of ciclesonide, supported by data tables and case studies.

Ciclesonide is an inactive prodrug that requires enzymatic conversion to its active form, RM1, which binds to the glucocorticoid receptor. This binding leads to the modulation of gene expression associated with inflammation. Key actions include:

  • Inhibition of Cytokine Production : Ciclesonide has been shown to inhibit interleukin-1β (IL-1β)-induced IL-8 production in human nasal epithelial cells with a median effective concentration (EC50) of 0.81 nM .
  • Reduction of Eosinophil Infiltration : In vivo studies in sensitized guinea pigs demonstrated significant inhibition of allergen-induced nasal blockage and eosinophil infiltration .

Pharmacokinetics

Ciclesonide exhibits unique pharmacokinetic properties:

  • Low Systemic Absorption : Following intranasal administration, ciclesonide shows negligible systemic absorption, with the liver being the primary site for metabolism .
  • Metabolism : The drug is metabolized predominantly by cytochrome P450 isoenzyme CYP3A4 and carboxylesterases . Comparative studies have indicated that peak serum levels of RM1 are significantly lower when ciclesonide is administered intranasally compared to oral inhalation .

Table 1: Pharmacokinetic Parameters of Ciclesonide

ParameterValue
BioavailabilityLow (negligible systemic absorption)
Primary MetaboliteDesisobutyryl-ciclesonide (RM1)
Metabolism EnzymesCYP3A4, carboxylesterases
Peak Serum Levels (Intranasal)7-14 times lower than oral inhalation

Clinical Efficacy

Ciclesonide has been evaluated in various clinical settings, particularly for asthma and COVID-19 treatment.

Asthma Treatment

In clinical trials, ciclesonide has demonstrated significant efficacy in reducing asthma symptoms:

  • Dose-Dependent Response : A study showed that 200 µg of ciclesonide administered once daily significantly improved lung function and reduced airway hyperresponsiveness .
  • Symptom Improvement : After 8 weeks of treatment, the percentage of patients reporting no asthma symptoms increased from approximately 21% to over 53% .

COVID-19 Treatment

Recent studies have explored the use of inhaled ciclesonide in treating COVID-19:

  • Outpatient Study : Inhaled ciclesonide was assessed for its efficacy in reducing adverse outcomes in COVID-19 outpatients. While it showed anti-inflammatory properties, it did not significantly reduce hospitalization rates or improve oxygen therapy duration compared to standard care .

Table 2: Summary of Clinical Trials on Ciclesonide

Study TypePopulationKey Findings
Asthma TrialMild-to-moderate asthmaSignificant reduction in symptoms and rescue medication use
COVID-19 Outpatient StudyAdults with COVID-19No significant difference in hospitalization rates

Safety Profile

Ciclesonide is generally well-tolerated with a favorable safety profile:

  • Minimal Side Effects : Unlike some other inhaled corticosteroids, ciclesonide has not shown significant effects on growth rates in children or adverse systemic effects when used at recommended doses .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with ciclesonide treatment:

  • Case Study on Asthma Management : A patient with severe asthma experienced marked improvement in symptoms and lung function after switching from fluticasone to ciclesonide, demonstrating its effectiveness as a corticosteroid alternative.
  • COVID-19 Management Case : In a cohort treated with inhaled ciclesonide during early COVID-19 infection, patients reported fewer respiratory complications compared to historical controls, suggesting potential benefits despite inconclusive trial results.

Q & A

Basic Research Questions

Q. What are the molecular mechanisms underlying ciclesonide’s anti-inflammatory effects in vitro and in vivo?

  • Methodological Answer : Investigate ciclesonide’s glucocorticoid receptor (GR) binding affinity and downstream signaling (e.g., NF-κB inhibition) using in vitro assays (e.g., luciferase reporter gene assays) and in vivo models (e.g., murine asthma models). Compare metabolite activity (e.g., desisobutyryl-ciclesonide) to assess prodrug activation kinetics .
  • Key Considerations : Ensure rigorous controls for GR specificity (e.g., GR knockout models) and standardized dosing regimens to minimize off-target effects .

Q. How do pharmacokinetic properties of ciclesonide influence its efficacy in respiratory disorders?

  • Methodological Answer : Conduct bioavailability studies using high-performance liquid chromatography (HPLC) to measure plasma and lung tissue concentrations. Compare lipophilicity and retention time in airway mucosa across delivery devices (e.g., metered-dose inhalers vs. nebulizers). Use compartmental modeling to predict systemic exposure .
  • Key Considerations : Account for interpatient variability (e.g., CYP3A4 metabolism) and formulation excipients that may alter absorption .

Q. What clinical trial designs are optimal for evaluating ciclesonide’s safety and efficacy in asthma management?

  • Methodological Answer : Apply the PICOT framework:

  • P : Patients with moderate persistent asthma.
  • I : Ciclesonide 160 µg/day.
  • C : Fluticasone propionate 250 µg/day.
  • O : Change in FEV₁ over 12 weeks.
  • T : Double-blind, randomized controlled trial (RCT) with crossover design.
    Include stratification by biomarkers (e.g., eosinophil counts) to address heterogeneity .

Advanced Research Questions

Q. How can conflicting data on ciclesonide’s systemic bioavailability be reconciled across studies?

  • Methodological Answer : Perform meta-regression analysis of existing RCTs to identify confounding variables (e.g., assay sensitivity, patient adherence). Validate findings using mass spectrometry to quantify plasma metabolites in a controlled cohort. Address discrepancies via sensitivity analysis and subgroup stratification (e.g., pediatric vs. adult populations) .
  • Key Considerations : Evaluate publication bias and study power in meta-analyses; prioritize studies with transparent protocols .

Q. What biomarkers predict differential responses to ciclesonide in COPD versus asthma?

  • Methodological Answer : Use multi-omics approaches (e.g., transcriptomics, proteomics) to identify disease-specific signatures in sputum or serum. Validate candidates in longitudinal cohorts using machine learning (e.g., LASSO regression) to distinguish responders/non-responders. Cross-reference with public databases (e.g., GEO, ClinVar) .
  • Key Considerations : Standardize sample collection protocols to reduce batch effects and ensure reproducibility .

Q. What are the long-term genomic impacts of ciclesonide use in pediatric populations?

  • Methodological Answer : Conduct a 5-year longitudinal study with whole-exome sequencing to assess mutation rates in glucocorticoid-responsive genes (e.g., FKBP5). Compare to age-matched controls using propensity score matching. Include epigenetic analyses (e.g., DNA methylation) to evaluate transient effects .
  • Key Considerations : Address ethical concerns via pediatric-specific informed consent protocols and data anonymization .

Q. How does ciclesonide interact with combination therapies (e.g., LABA/LAMA) in severe asthma?

  • Methodological Answer : Design factorial RCTs to test additive/synergistic effects. Use isobolographic analysis to quantify interaction magnitude. Incorporate pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing intervals .
  • Key Considerations : Monitor for paradoxical bronchospasm via real-time spirometry and adjust for confounding by indication .

Q. What experimental models best recapitulate ciclesonide’s efficacy in viral exacerbations of asthma?

  • Methodological Answer : Use ex vivo human airway epithelial cells infected with rhinovirus to measure cytokine suppression (e.g., IL-6, IL-8). Validate in ferret models of viral-induced inflammation, correlating histopathology with RNA-seq data .
  • Key Considerations : Ensure biosafety compliance for viral challenges and validate model translatability via clinical correlation .

Methodological Frameworks

  • For Contradictory Data : Apply Bradford Hill criteria to assess causality in observational studies (e.g., dose-response gradients, temporality) .
  • For Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in ’s experimental reporting guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.